The 1,2,4-triazole ring is a common bioisostere for other five-membered heterocycles like imidazoles and pyrazoles, which are known for their diverse biological activities []. This suggests 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol might be a candidate for research into enzyme inhibition or other ligand-receptor interactions, but further studies would be needed for confirmation.
The cycloheptane ring system is present in some natural products and drugs []. The impact of the cycloheptanol ring on the molecule's properties would require investigation through synthetic and biological studies.
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol is a chemical compound with the molecular formula C15H18ClN3O and an average mass of 291.78 g/mol. It features a cycloheptanol structure substituted with a chlorophenyl group and a 1H-1,2,4-triazole moiety. The compound is characterized by its unique structural arrangement that combines a cyclic alcohol with a heterocyclic aromatic system, making it of interest in various fields of research, particularly in medicinal chemistry and agriculture .
Research indicates that compounds containing triazole rings exhibit significant biological activities, including antifungal and antibacterial properties. Specifically, 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol has shown potential in:
Further studies are necessary to elucidate the exact mechanisms and efficacy of this compound against specific pathogens .
The synthesis of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol can be achieved through several methods:
The unique properties of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol make it applicable in various fields:
Interaction studies involving 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol focus on its binding affinity and activity against biological targets. These studies may include:
Such studies are crucial for understanding its potential therapeutic applications and optimizing its use in various formulations .
Several compounds share structural similarities with 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol. Here is a comparison highlighting their uniqueness:
Compound Name | Structure | Key Features |
---|---|---|
3-(4-chlorophenyl)-2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)butane-1,3-diol | C15H18ClN3O2 | Contains cyclopropane; potential for different biological activity |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | C12H16ClN3O | Different functional groups; used as a fungicide |
5-(4-chlorophenyl)-3-methyltriazole | C10H10ClN3 | Simplified structure; primarily studied for antifungal properties |
The uniqueness of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol lies in its cycloheptanol core combined with a triazole ring and chlorophenyl substitution, which may confer distinct biological activities not seen in simpler analogs .